molecular formula C19H19N3O2S B6543704 2-(3,4-dimethylphenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide CAS No. 921773-90-2

2-(3,4-dimethylphenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide

Cat. No. B6543704
CAS RN: 921773-90-2
M. Wt: 353.4 g/mol
InChI Key: IFFFVJBOMIZKKE-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule .


Synthesis Analysis

The synthesis of a compound refers to the process of creating it from simpler reagents. The synthesis analysis of a compound involves understanding the reactions used to create it. This often involves various types of organic reactions, such as addition, substitution, elimination, and rearrangement reactions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used for this purpose .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the transformations that a compound undergoes when it reacts with other substances. This includes understanding the mechanism of the reaction, the conditions under which it occurs, and the products that are formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Synthesis of Heterocyclic Systems

This compound, being a derivative of N-substituted β-alanines, has been shown to be a versatile starting material for the synthesis of a variety of heterocyclic systems . For example, the pyrimidine skeleton that is commonly found in pharmaceuticals, fungicides, and herbicides can be synthesized using this compound .

Organic Functional Group Transformations

N,N-dialkyl amides, such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents and find application as a multipurpose reagent in synthetic organic chemistry . They are cheap, readily available, and versatile synthons that can be used in a variety of ways to generate different functional groups .

Chemical Resistance of Printed Inks and Coatings

The compound “F2250-1293” refers to the ASTM F2250-13 (Reapproved 2018) standard practice for evaluating the chemical resistance of printed inks and coatings on flexible packaging materials . This standard is relevant to medical devices and is recognized on its scientific and technical merit and/or because it supports existing regulatory policies .

Packaging Materials

Packaging materials may be exposed to chemicals such as water, alcohol, acid, etc. during their life cycle. If it is anticipated that the packaging material will be exposed to a chemical, it is important that the ink or coating, or both, not degrade, soften, or dissolve as a result of that contact .

Synthesis of Cyclic and Acyclic Systems

N,N-dialkyl amides, such as DMF and DMA, have been used in the synthesis of cyclic and acyclic systems . They can deliver different functional groups such as amino (R-NMe2), formyl (R-CHO), methylene (R-CH2), cyano (R-CN), amidoalkyl (CH2N(CH3)-C(=O)CH3-R), aminocarbonyl (R-CONMe2), carbonyl (R-CO), methyl (-Me), a single atoms such as C, O, H etc .

Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems

N,N-Dialkyl amides such as DMF, DMA, are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry . They are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level to produce a certain effect. This is particularly relevant for biologically active compounds, such as drugs .

Safety and Hazards

The safety and hazards associated with a compound refer to the potential risks it poses to health and the environment. This information is typically found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions in the study of a compound could involve exploring new synthesis methods, discovering new reactions, studying its biological activity, or developing applications based on its properties .

properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-8-9-15(10-14(13)2)11-17(23)20-19-22-21-18(24-19)12-25-16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFFVJBOMIZKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide

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